2-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide
Description
2-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide is a benzamide derivative characterized by a methyl-substituted benzoyl group linked to a pyrrolidine-containing alkyne chain.
Properties
IUPAC Name |
2-methyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-14-8-2-3-9-15(14)16(19)17-10-4-5-11-18-12-6-7-13-18/h2-3,8-9H,6-7,10-13H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJLTROEQRFEPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC#CCN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Alkyne Chain: The alkyne chain is introduced via coupling reactions, such as Sonogashira coupling, which involves the reaction of an alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Formation of the Benzamide Core: The benzamide core is formed through the reaction of a benzoyl chloride with an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The alkyne chain can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to form alkanes or alkenes.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated benzamides.
Scientific Research Applications
2-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.
Biological Studies: It is used to study the interactions of small molecules with biological targets, such as enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and alkyne chain contribute to its binding affinity and specificity. The compound may inhibit or activate its target by mimicking natural substrates or by binding to allosteric sites.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues in KOR Antagonist Development
The compound shares structural motifs with clinically studied KOR antagonists, such as JNJ-67953964 (CERC-501) and PF-04455242 , which are also benzamide derivatives or contain pyrrolidine moieties (Table 1).
Table 1: Structural and Functional Comparison
Key Observations :
Pharmacological and Selectivity Profiles
Receptor Selectivity
- PF-04455242 : Shows moderate selectivity for KOR but exhibits partial agonist activity at μ-opioid receptors at high concentrations .
- 2-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide : Inferred to prioritize KOR selectivity due to structural alignment with JNJ-67953964, though experimental data are lacking.
Duration of Action
- BTRX-335140: Designed for a "medication-like" duration (hours) versus older antagonists like norBNI, which block KOR for weeks .
- Target Compound: The alkyne chain may reduce brain retention compared to norBNI’s long-acting effects, but this requires validation .
Biological Activity
2-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of 2-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide is , with a molecular weight of approximately 266.341 g/mol. The compound features a pyrrolidine ring, which is known for its role in enhancing the biological activity of various drugs.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas, including:
-
Anticancer Activity :
- Studies have indicated that compounds with similar structural motifs exhibit significant inhibitory effects on various cancer cell lines. For instance, the compound's ability to induce multipolar mitosis in centrosome-amplified cancer cells suggests a potential mechanism for its anticancer activity .
- A recent study highlighted that derivatives of benzamide, particularly those targeting the HSET (KIFC1) protein, demonstrated micromolar inhibition in vitro, leading to cell death in specific cancer types .
- Enzyme Inhibition :
- Cellular Mechanisms :
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Anticancer Activity | Inhibition of HSET | |
| Enzyme Inhibition | Kinesin Eg5 | |
| Apoptosis Induction | Caspase Activation |
Case Study: HSET Inhibition
In a study published in the Journal of Medicinal Chemistry, researchers reported on the synthesis and evaluation of various benzamide derivatives, including those structurally related to 2-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide. These compounds were shown to effectively inhibit HSET in vitro, leading to an increase in multipolar mitotic spindles in treated cancer cells. This finding underscores the potential of this compound in targeting cancers characterized by centrosome amplification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
